5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine - 2034436-41-2

5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Catalog Number: EVT-2797283
CAS Number: 2034436-41-2
Molecular Formula: C17H15F4N3O2
Molecular Weight: 369.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

  • Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. It exhibits a unique pharmacological profile, blocking capsaicin activation of TRPV1 while not affecting heat activation. AMG8562 has demonstrated antihyperalgesic effects in rodent pain models without causing hyperthermia, a common side effect of TRPV1 antagonists. []
  • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, a potential anti-tuberculosis drug candidate. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It has demonstrated significant weight-loss efficacy in diet-induced obese mice. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent small-molecule antagonist of the P2X7 receptor. It exhibits high oral bioavailability, low-moderate clearance, acceptable safety margins in rats, and promising efficacy in preclinical models. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

  • Compound Description: ADX47273 is a novel, potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. It has shown preclinical antipsychotic-like and procognitive activities in animal models. []

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)-methanone hydrochloride

  • Compound Description: This compound is a potent inhibitor of mast cell tryptase, a serine protease involved in allergic and inflammatory responses. [, ]
  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. It displays a unique pharmacological profile, inducing both hyperalgesic and analgesic effects in a time-dependent manner in rodent pain models. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor capable of inhibiting both wild-type cKIT and the T670I "gatekeeper" mutant. It has shown potent antiproliferative effects against GIST cancer cell lines and significant tumor growth suppression efficacy in vivo. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A / Rimonabant)

    N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    • Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. It shares the same general binding area of CB1R with rimonabant, but with some key differences in detailed interactions. []

    3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

    • Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor partial agonist with antihyperalgesic and antiallodynic effects. It has shown promise in treating diverse chronic pain conditions. []

    1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    • Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that has been associated with hypophagic effects in vivo. It can reduce the functional efficacy of CB1 receptor ligands in the cerebellum. []

    [6-(4-Ethoxy-3-methoxy-phenyl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl]-phenyl-methanone (THPT-1)

    • Compound Description: THPT-1 is a highly selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitor with an IC50 in the nanomolar range. It is a promising compound for the treatment of COPD and asthma. []

    4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

    • Compound Description: This series of compounds, exemplified by racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28), are potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). They have demonstrated significant efficacy in reducing fibrosis in a mouse lung bleomycin model. []
    • Compound Description: This compound is a potent mast cell tryptase inhibitor, holding potential for treating allergic and inflammatory conditions. []
    • Compound Description: These two iridium (III) complexes are designed for use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). They exhibit high external quantum efficiency and intense green emission. []

    4-([1-phenyl-3-(trifluoromethyl)pyrazol-5-yl]oxy)butan-1-ol

    • Compound Description: This compound demonstrated high analgesic effects in the hot plate test in rats and a pronounced analgesic effect under capsaicin-induced nociception in mice. It acts as a partial agonist of the TRPV1 ion channel. []
    • Compound Description: These compounds were identified as potent transketolase (TKL) inhibitors with promising herbicidal activities. They exhibited good growth-inhibition activities against various weeds and showed good interactions with TKL based on molecular docking studies. []
    • Compound Description: These compounds are potent P2X7 receptor antagonists discovered through a dipolar cycloaddition reaction/Cope elimination sequence. Compound 35, with notable solubility and good tolerability, was chosen as a clinical candidate for mood disorders. []

    (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (BAY 38-7271)

    • Compound Description: BAY 38-7271 is a high-affinity cannabinoid receptor subtype 1 (CB1 receptor) agonist with potent neuroprotective properties. It has demonstrated efficacy in reducing infarct volume in rat models of traumatic brain injury and focal cerebral ischemia. []

    4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

    • Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It shows enhanced efficacy of GLP-1R stimulation, potent insulin secretion potentiation, and remarkable in vivo activity in reducing food intake and improving glucose handling in rodent models. []
    • Compound Description: Compound 61 is a novel inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2), binding near the catalytic center and exhibiting an uncompetitive mechanism of inhibition. Compound 3, a regioisomer of compound 61, activates ERAP1's hydrolysis of model substrates but competitively inhibits its activity towards physiological substrates. [, ]

    5-{5-[3-(Trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole (ASP4058)

    • Compound Description: ASP4058 is a novel, next-generation sphingosine 1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. It has shown efficacy in reducing lymphocyte numbers, inhibiting experimental autoimmune encephalomyelitis (EAE) development in rats, and preventing EAE relapse in a mouse model. Importantly, ASP4058 exhibits a wider safety margin than fingolimod, with reduced bradycardia and bronchoconstriction. []

    (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) and (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

    • Compound Description: VUF11211 and NBI-74330 are high-affinity CXCR3 antagonists with distinct chemical structures. VUF11211 exhibits a rigid, elongated structure with two basic groups, whereas NBI-74330 lacks basic groups. Despite their structural differences, both compounds bind to overlapping but distinct allosteric sites on CXCR3. []

    1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide (A-784168) and N-1H-indazol-4-yl-N′-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea (A-795614)

    • Compound Description: A-784168 and A-795614 are TRPV1 antagonists with similar in vitro potency but different CNS penetration. A-784168, with good CNS penetration, displays a broader spectrum of analgesic effects compared to A-795614 in various pain models. This suggests that CNS TRPV1 receptors play a crucial role in pain mediated by central sensitization. []

    (2-Iodo-5-nitro-phenyl)-[1-(1-methyl-piperidin-2-ylmethyl)-1H-indol-3-yl]-methanone (AM1241)

    • Compound Description: AM1241 is a selective cannabinoid CB2 receptor agonist that has shown efficacy in suppressing hyperalgesia and allodynia evoked by intradermal capsaicin in mice. These effects are mediated through a local site of action and are blocked by the CB2 antagonist SR144528. []

    N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (compound 1)

    • Compound Description: Compound 1 is a competitive inhibitor of ERAP1 aminopeptidase activity, exhibiting selectivity over ERAP2 and IRAP. []

    1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (compound 2)

    • Compound Description: Compound 2 is a competitive inhibitor of ERAP1 aminopeptidase activity and inhibits antigen presentation in a cellular assay. []
    • Compound Description: PF-3845 is a potent and selective FAAH inhibitor, whereas JZL184 is a MAGL inhibitor. Combining PF-3845 with a low dose of JZL184 produces augmented antinociceptive effects in mouse models of inflammatory and neuropathic pain, with reduced cannabimimetic side effects compared to high-dose JZL184. []

    5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide (AM6545)

    • Compound Description: AM6545 is a peripherally restricted CB1 antagonist. []
    • Compound Description: URB937 is a brain-impermeant FAAH inhibitor that suppresses paclitaxel-induced allodynia through a mechanism dependent on peripheral CB1 receptor activation. []

    Fluoxetine and Fluvoxamine

    • Compound Description: Fluoxetine and fluvoxamine are both selective serotonin reuptake inhibitors (SSRIs) commonly prescribed as antidepressants. []

    Properties

    CAS Number

    2034436-41-2

    Product Name

    5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

    IUPAC Name

    [3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

    Molecular Formula

    C17H15F4N3O2

    Molecular Weight

    369.32

    InChI

    InChI=1S/C17H15F4N3O2/c18-13-8-22-16(23-9-13)26-14-5-2-6-24(10-14)15(25)11-3-1-4-12(7-11)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2

    InChI Key

    YQFAEDPIXACIQR-UHFFFAOYSA-N

    SMILES

    C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=C(C=N3)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.